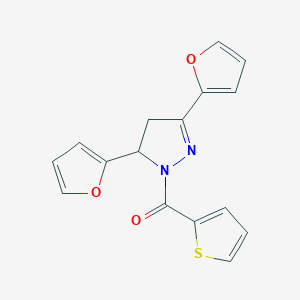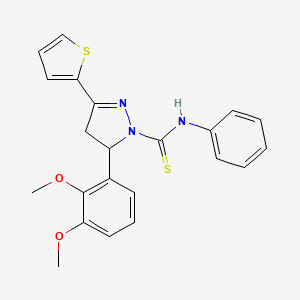
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide, also known as A-887826, is a small-molecule inhibitor of the acid-sensing ion channel 3 (ASIC3). ASIC3 is a member of the ASIC family of proton-gated ion channels, which are predominantly expressed in the nervous system and play a critical role in pain sensation. A-887826 has been identified as a potential therapeutic target for the treatment of chronic pain.
Mécanisme D'action
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide acts as a selective inhibitor of ASIC3, which is predominantly expressed in sensory neurons and plays a critical role in pain sensation. By blocking the activity of ASIC3, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide reduces the excitability of sensory neurons, which in turn reduces pain signaling. The mechanism of action of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied and has been shown to be specific to ASIC3.
Biochemical and Physiological Effects:
In addition to its effects on pain behavior, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to have other physiological effects. For example, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to reduce the severity of acid-induced lung injury in animal models, suggesting that it may have potential therapeutic applications in the treatment of respiratory diseases. N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has also been shown to reduce the severity of seizures in animal models, suggesting that it may have potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide is its specificity for ASIC3, which allows for the selective inhibition of pain signaling without affecting other physiological processes. However, the use of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide in lab experiments is limited by its poor solubility, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of ASIC3, which may have improved therapeutic efficacy. Another area of interest is the study of the role of ASIC3 in other physiological processes, such as respiratory function and seizure activity. Finally, the potential therapeutic applications of ASIC3 inhibitors in the treatment of chronic pain and other diseases should be further explored.
Applications De Recherche Scientifique
N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been extensively studied in preclinical models of pain, where it has been shown to be effective in reducing pain behavior in various animal models of inflammatory and neuropathic pain. In addition, N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide has been shown to be effective in reducing pain behavior in models of visceral pain, such as colonic distension. These findings suggest that N-1-adamantyl-5-(2-chloro-4-nitrophenyl)-2-furamide may be a promising therapeutic target for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-8-15(24(26)27)1-2-16(17)18-3-4-19(28-18)20(25)23-21-9-12-5-13(10-21)7-14(6-12)11-21/h1-4,8,12-14H,5-7,9-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWLGXVMAOCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4105814.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)
![4-[(8-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105824.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4105833.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)

![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4105862.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)
![4-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4105872.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105874.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)
